4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide
Description
4-tert-Butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (flavone) core substituted at position 2 with a 4-tert-butylphenyl group and at position 7 with a 4-tert-butylbenzamide moiety.
Structural characterization of such compounds typically employs X-ray crystallography and computational tools like SHELX and Mercury for refinement and visualization . For instance, related thiourea derivatives (e.g., 4-tert-butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide) have been crystallographically analyzed to confirm substituent geometry and intermolecular interactions .
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-29(2,3)21-11-7-19(8-12-21)26-18-25(32)24-16-15-23(17-27(24)34-26)31-28(33)20-9-13-22(14-10-20)30(4,5)6/h7-18H,1-6H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLZSCPFRHOLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of a suitable phenol with an aldehyde, followed by cyclization.
Introduction of the tert-Butyl Groups: tert-Butyl groups are often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the reaction of the chromen-4-one derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromen-4-one core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromen-4-one structure can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its steric hindrance and electronic properties make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The chromen-4-one structure is known for its biological activity, including anti-inflammatory and anticancer properties. The benzamide moiety can enhance binding affinity to biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chromen-4-one core can participate in hydrogen bonding and π-π interactions, while the benzamide group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs and their implications for properties and applications:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Insights:
Chromen-4-one vs. Quinazolinone Cores: The chromen-4-one core (target compound) offers a planar, conjugated system suitable for intercalation or fluorescence applications. In contrast, quinazolinone derivatives (e.g., compound 155 in ) are associated with kinase inhibition due to their ability to mimic ATP-binding motifs .
Bromo Substituent: The 2-bromo analog () introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or cross-coupling reactions . Acrylamide Linker: The (2E)-3-phenylprop-2-enamide group () introduces conformational rigidity and extended π-conjugation, possibly improving binding affinity in protein targets .
Thiourea Derivatives :
- Compounds like 4-tert-butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide () exhibit thiourea moieties capable of strong hydrogen bonding and metal coordination, making them candidates for catalysis or supramolecular chemistry .
Synthetic Methodologies :
- The target compound’s synthesis likely follows routes similar to its analogs, such as coupling chromen-4-one intermediates with activated benzoyl chlorides. For example, compound 155 () was synthesized via sequential nucleophilic substitutions, highlighting the versatility of benzamide derivatives in modular synthesis .
Research Tools and Techniques
Structural analysis of these compounds relies on advanced crystallographic software:
- SHELX Suite : Widely used for small-molecule refinement (e.g., SHELXL) and experimental phasing (SHELXD/E) .
- Mercury CSD : Facilitates visualization of crystal packing and intermolecular interactions, critical for understanding steric effects of tert-butyl groups .
- WinGX/ORTEP : Employed for data processing and anisotropic displacement modeling .
Biological Activity
4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, highlighting its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by:
- A tert-butyl group which enhances lipophilicity.
- A chromen-7-yl moiety that may contribute to various biological interactions.
- A benzamide group which is often associated with biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity
- Enzyme Inhibition
-
Anti-inflammatory Effects
- Preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.
The mechanism of action for this compound likely involves:
- Molecular Interactions : The chromenyl moiety may engage in π-π stacking or hydrogen bonding with biological macromolecules, enhancing its binding affinity to target sites.
- Enzyme Inhibition : The compound may inhibit cholinesterases through mixed-type reversible inhibition, affecting neurotransmitter levels and potentially mitigating neurodegenerative symptoms .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that compounds with similar structural motifs often exhibit overlapping biological activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide | Bromine substitution, chromenyl moiety | Antioxidant, enzyme inhibition |
| 4-bromo-N-(tert-butyl)benzamide | Lacks chromenyl moiety | Moderate enzyme inhibition |
| 2-bromo-4-tert-butylphenol | Contains bromine and tert-butyl groups | Antioxidant properties |
This table illustrates how variations in chemical structure can influence biological activity.
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Antioxidant Properties : A study demonstrated that chromenyl derivatives significantly reduced oxidative stress markers in mouse brain homogenates, suggesting a protective effect against neurodegeneration .
- Enzyme Kinetics Study : Kinetic studies revealed that derivatives similar to this compound exhibit varying degrees of inhibition against AChE and BChE, with implications for Alzheimer's treatment .
- In Vivo Efficacy : Research indicated that specific enantiomers of related compounds showed superior efficacy in lowering triglycerides and phospholipids in animal models, highlighting their potential as antilipidemic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
